N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide
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Overview
Description
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring.
Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.
Substitution: Introduction of the trifluoromethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine group.
Scientific Research Applications
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide
- N-(2-Bromo-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-chlorobenzyl)amino)acetamide
Uniqueness
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide is unique due to the specific arrangement of halogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H14ClF3N2O
- Molecular Weight : 348.73 g/mol
- CAS Number : 1587727-31-8
This compound features a chloro and trifluoromethyl group, which are known to influence biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cancer proliferation or inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, enhancing or inhibiting their activity, which can lead to therapeutic effects in conditions such as pain or anxiety.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Research has indicated that similar compounds with trifluoromethyl and chloro substitutions exhibit significant antimicrobial activity. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 15 μg/mL |
This compound | Escherichia coli | 20 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Anti-Cancer Potential
Several derivatives of similar structures have been studied for their anti-cancer properties. For example, compounds with similar functional groups have shown:
- Inhibition of Cancer Cell Proliferation : Studies indicate that these compounds can reduce the viability of cancer cells by inducing apoptosis.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Similar derivative | MCF-7 (breast cancer) | 12.5 |
Similar derivative | A549 (lung cancer) | 8.0 |
Case Studies
- Case Study on Antibacterial Activity : A study published in Frontiers in Pharmacology explored the antibacterial properties of various benzimidazole derivatives, revealing that compounds with trifluoromethyl groups exhibited enhanced activity against S. aureus and E. coli. The study highlighted the significance of substituent effects on biological activity .
- Case Study on Anti-Cancer Effects : Research published in Molecules demonstrated that structurally related compounds could significantly inhibit tumor growth in vivo models, suggesting a promising avenue for further exploration in cancer therapy .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O/c17-13-6-3-11(16(19,20)21)7-14(13)23-15(24)9-22-8-10-1-4-12(18)5-2-10/h1-7,22H,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXGRPSQVCXCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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